molecular formula C9H12BrN B8453502 2-Bromo-3,4,5-trimethylaniline

2-Bromo-3,4,5-trimethylaniline

Cat. No.: B8453502
M. Wt: 214.10 g/mol
InChI Key: SBIIVNNIAKRMKT-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-trimethylaniline is a brominated aromatic amine featuring a bromine atom at the 2-position and methyl groups at the 3-, 4-, and 5-positions of the aniline ring. The compound’s reactivity and stability are influenced by the electron-donating methyl groups and the electron-withdrawing bromine substituent, which create a unique electronic environment for chemical reactions such as electrophilic substitution or coupling .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-bromo-3,4,5-trimethylaniline

InChI

InChI=1S/C9H12BrN/c1-5-4-8(11)9(10)7(3)6(5)2/h4H,11H2,1-3H3

InChI Key

SBIIVNNIAKRMKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Positional Isomers

Key Compounds:

  • 3-Bromo-2,4,6-trimethylaniline (CAS 82842-52-2): Bromine at the 3-position and methyl groups at 2,4,6-positions. Molecular weight: 214.106 g/mol.
  • 2-Bromo-3-methylaniline (CAS 54879-20-8): A simpler analogue with one methyl group (3-position). Molecular weight: 186.04 g/mol. The reduced methyl substitution may increase solubility in polar solvents compared to tri-methylated derivatives .
Table 1: Positional Isomer Comparison
Compound CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Positions Source
3-Bromo-2,4,6-trimethylaniline 82842-52-2 C₉H₁₂BrN 214.106 3-Br, 2,4,6-Me
2-Bromo-3-methylaniline 54879-20-8 C₇H₈BrN 186.04 2-Br, 3-Me

Comparison with Electron-Withdrawing Substituent Analogues

Key Compounds:

  • 2-Bromo-4,5-di(trifluoromethyl)aniline (CAS 230295-15-5): Features two trifluoromethyl (CF₃) groups. Molecular formula: C₈H₄BrF₆N; molecular weight: 308.02 g/mol. The strong electron-withdrawing CF₃ groups enhance electrophilic substitution reactivity at the bromine-adjacent positions, contrasting with the electron-donating methyl groups in the target compound .
  • 2-Bromo-3,5-bis(trifluoromethyl)aniline (CAS 174824-16-9): Similar CF₃ substitution. Molecular weight: 308.02 g/mol. Such compounds are pivotal in agrochemical and pharmaceutical intermediates due to their stability under harsh conditions .
Table 2: Electronic Effects of Substituents
Substituent Type Effect on Reactivity Example Compound Source
Methyl Electron-donating Increases ring electron density 3-Bromo-2,4,6-trimethylaniline
Trifluoromethyl Electron-withdrawing Enhances electrophilic substitution 2-Bromo-4,5-di(trifluoromethyl)aniline

Physicochemical Properties and Reactivity

  • Molecular Weight Trends : Brominated methylanilines range from 186.04 g/mol (single methyl) to 214.106 g/mol (tri-methylated). Higher methyl substitution correlates with increased hydrophobicity .
  • Stability : Methyl groups provide steric protection to the amine group, reducing oxidation susceptibility. In contrast, CF₃-substituted analogues exhibit thermal stability due to strong C-F bonds .

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